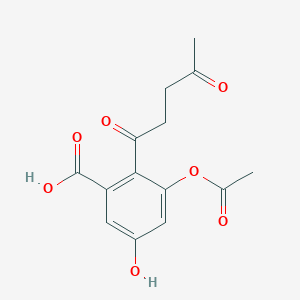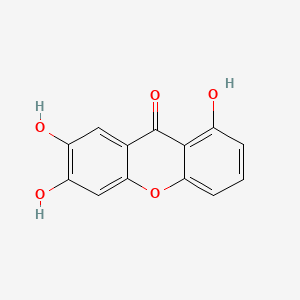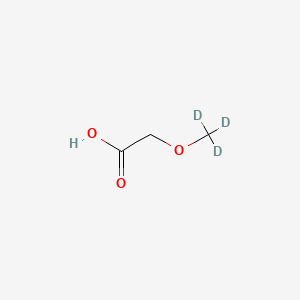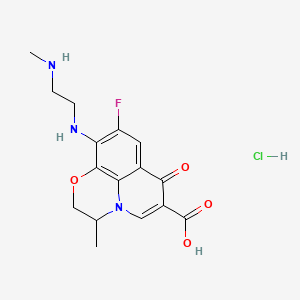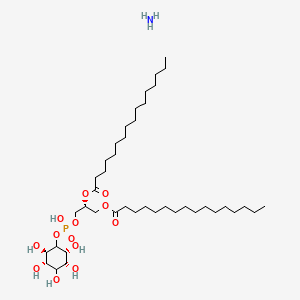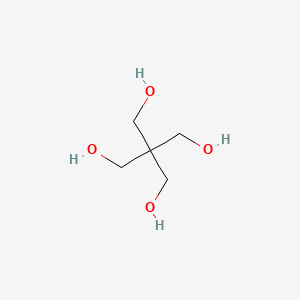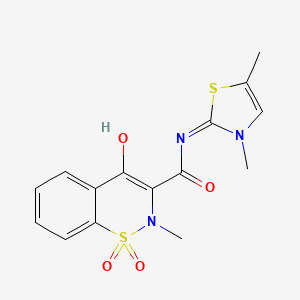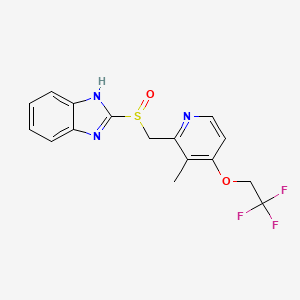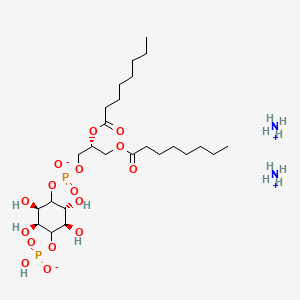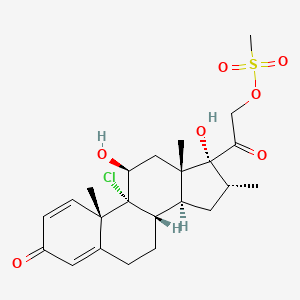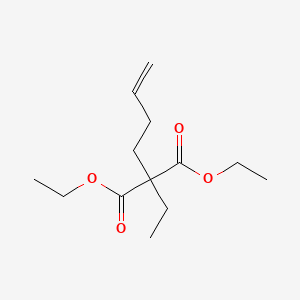
3-Butenylethylmalonic Acid Diethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butenylethylmalonic Acid Diethyl Ester is a chemical compound with the molecular formula C13H22O4 and a molecular weight of 242.31 g/mol . It is an intermediate used in the preparation of barbiturates and other pharmaceuticals. The compound is characterized by its unique structure, which includes a butenyl group and an ethyl group attached to a malonic acid diethyl ester backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butenylethylmalonic Acid Diethyl Ester typically involves the alkylation of malonic ester derivatives. The malonic ester synthesis is a well-known method where a di-ester of malonic acid is deprotonated with a weak base, followed by C–C bond formation at the alpha position with an alkyl halide . The reaction conditions often include the use of an alkoxide base and an alkyl halide under controlled temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques such as selective monohydrolysis of symmetric diesters . This method is efficient and environmentally benign, requiring only water, a small proportion of a volatile co-solvent, and inexpensive reagents .
Chemical Reactions Analysis
Types of Reactions: 3-Butenylethylmalonic Acid Diethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
3-Butenylethylmalonic Acid Diethyl Ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Butenylethylmalonic Acid Diethyl Ester involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo nucleophilic substitution reactions, leading to the formation of various bioactive molecules . These molecules can interact with neurotransmitter receptors and enzymes, modulating their activity and exerting therapeutic effects .
Comparison with Similar Compounds
Diethyl Malonate: A precursor in the malonic ester synthesis.
Ethyl Acetoacetate: Used in the acetoacetic ester synthesis.
Methyl Malonate: Another malonic ester derivative used in similar synthetic applications.
Properties
IUPAC Name |
diethyl 2-but-3-enyl-2-ethylpropanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O4/c1-5-9-10-13(6-2,11(14)16-7-3)12(15)17-8-4/h5H,1,6-10H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXIOMZXTPCVNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC=C)(C(=O)OCC)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

